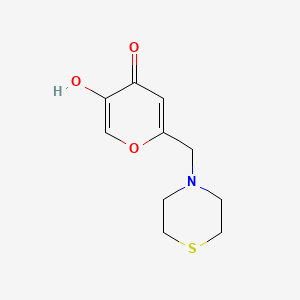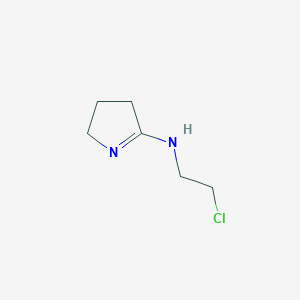
N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound’s structure consists of a pyrrolidine ring with a chloroethyl group attached to the nitrogen atom, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 3,4-dihydro-2H-pyrrole with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s alkylating properties make it useful in studying DNA interactions and modifications.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine involves the formation of highly reactive aziridinium ions. These ions can alkylate nucleophilic sites in DNA, leading to the formation of DNA adducts and cross-links. This results in the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s ability to form DNA adducts makes it a potent anticancer agent, as it can selectively target rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carmustine (BCNU): Another nitrogen mustard used in cancer treatment.
Lomustine: Similar to carmustine, used for treating brain tumors and Hodgkin’s lymphoma.
Mechlorethamine: A nitrogen mustard used in chemotherapy.
Uniqueness
N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific structure, which allows for selective alkylation of DNA. This selectivity can potentially reduce side effects compared to other nitrogen mustards. Additionally, its pyrrolidine ring provides a scaffold for further chemical modifications, making it a versatile compound for drug development and other applications.
Propriétés
Numéro CAS |
61021-89-4 |
|---|---|
Formule moléculaire |
C6H11ClN2 |
Poids moléculaire |
146.62 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C6H11ClN2/c7-3-5-9-6-2-1-4-8-6/h1-5H2,(H,8,9) |
Clé InChI |
VYIGETPDYVCSDM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NC1)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


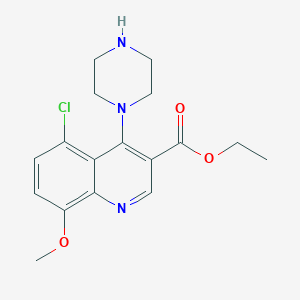
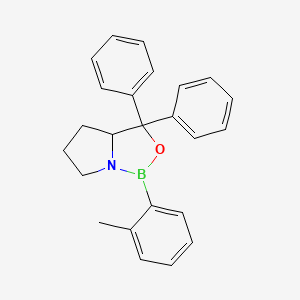
![ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12116282.png)
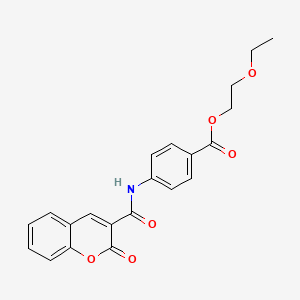

![(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12116303.png)

![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12116308.png)
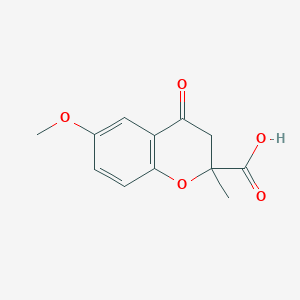
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12116322.png)

![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12116325.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B12116327.png)
